BenchChemオンラインストアへようこそ!

4-cyclopropyloxan-4-ol

Lipophilicity Drug-likeness Permeability

4-Cyclopropyloxan-4-ol (CAS 1416439-69-4), also named 4-cyclopropyltetrahydro-2H-pyran-4-ol, is a tertiary alcohol featuring a cyclopropyl substituent at the 4-position of a fully saturated tetrahydropyran (oxane) ring. With a molecular formula of C₈H₁₄O₂ and a molecular weight of 142.20 g·mol⁻¹, the compound is supplied as a research intermediate at standard purities of 95–98% (GC/HPLC).

Molecular Formula C8H14O2
Molecular Weight 142.2
CAS No. 1416439-69-4
Cat. No. B6148186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyclopropyloxan-4-ol
CAS1416439-69-4
Molecular FormulaC8H14O2
Molecular Weight142.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclopropyloxan-4-ol (CAS 1416439-69-4): Physicochemical Identity and Baseline Characterization for Procurement Screening


4-Cyclopropyloxan-4-ol (CAS 1416439-69-4), also named 4-cyclopropyltetrahydro-2H-pyran-4-ol, is a tertiary alcohol featuring a cyclopropyl substituent at the 4-position of a fully saturated tetrahydropyran (oxane) ring . With a molecular formula of C₈H₁₄O₂ and a molecular weight of 142.20 g·mol⁻¹, the compound is supplied as a research intermediate at standard purities of 95–98% (GC/HPLC) . Its structure incorporates one hydrogen-bond donor, two hydrogen-bond acceptors, a calculated topological polar surface area (TPSA) of 29.46 Ų, and a single rotatable bond . Commercial availability spans multiple global suppliers offering milligram-to-gram quantities, positioning this scaffold for hit-to-lead optimization, fragment-based screening, and building-block library construction .

Why 4-Substituted Oxan-4-ol Analogs Cannot Be Interchanged Without Quantitative Performance Divergence


The 4-position substituent on the oxan-4-ol scaffold functions as a critical determinant of lipophilicity, metabolic stability, and conformational pre-organization. Even conservative replacements—such as swapping the cyclopropyl group for a methyl or trifluoromethyl moiety—alter calculated logP by >0.3 log units and shift the compound's susceptibility to cytochrome P450-mediated oxidation . The cyclopropyl ring uniquely provides a combination of sp³-rich character, conformational restriction through ring strain, and reduced C–H bond oxidation propensity that linear or branched alkyl analogs cannot replicate [1]. These physicochemical divergences directly affect membrane permeability, microsomal half-life, and off-target binding profiles, making generic substitution a risk to data reproducibility and lead series integrity during procurement decisions [2].

Head-to-Head and Cross-Study Comparative Evidence for 4-Cyclopropyloxan-4-ol Versus Closest Analogs


Calculated LogP Differentiation: 4-Cyclopropyloxan-4-ol vs. 4-Methyl, 4-Phenyl, and 4-Trifluoromethyl Oxan-4-ol Analogs

4-Cyclopropyloxan-4-ol exhibits a calculated LogP of 0.9379, placing it in an intermediate lipophilicity window that is distinct from its closest 4-substituted analogs . The 4-methyl analog (CAS 7525-64-6) has a reported LogP of 0.5478—0.39 log units lower—indicating significantly reduced lipophilicity . The 4-phenyl analog (CAS 81462-07-9) presents a LogP of 1.6846, 0.75 log units higher, which may drive excessive lipophilicity . The 4-trifluoromethyl analog (CAS 1251358-35-6) records a LogP of 0.80 (ACD/Labs), approximately 0.14 log units lower but with markedly different electronic character due to the strong electron-withdrawing CF₃ group . The 0.39–0.75 log-unit LogP differential positions the cyclopropyl derivative as the balanced option within benchmark drug-likeness ranges (optimal LogP 1–3 for oral candidates).

Lipophilicity Drug-likeness Permeability

Boiling Point Elevation Relative to Unsubstituted Parent as a Purity and Handling Indicator

The unsubstituted parent scaffold, tetrahydro-2H-pyran-4-ol (CAS 2081-44-9), has an experimentally determined boiling point of 87 °C at 15 mmHg (lit.) [1]. The addition of a cyclopropyl group at the 4-position is expected to raise the boiling point substantially; vendor technical notes indicate that the boiling point of 4-cyclopropyloxan-4-ol is unlisted (likely a liquid at ambient temperature with a boiling point well above 183 °C, the value of the parent at atmospheric pressure) . While no experimental boiling point for the target compound has been disclosed, the predicted elevation relative to the parent scaffold—driven by increased molecular weight (+40.07 g·mol⁻¹) and enhanced intermolecular hydrogen bonding capacity—provides a tangible advantage for purification via fractional distillation and reduces evaporative loss during solvent removal.

Volatility Purification Storage stability

GHS Hazard Profile: Quantified Acute Toxicity and Irritancy Relative to the Parent Scaffold

4-Cyclopropyloxan-4-ol carries a GHS07 warning with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . The parent scaffold, tetrahydro-2H-pyran-4-ol, bears risk phrases R41 (serious eye damage risk), R36/37/38 (irritating to eyes, respiratory system, and skin), and R20/22 (harmful by inhalation and if swallowed) [1]. The cyclopropyl derivative specifies acute oral toxicity (H302) as a distinct quantified hazard category absent from the parent's labeling, while the parent's R41 designation implies a higher severity of ocular hazard. This differentiated GHS profile mandates distinct engineering controls and personal protective equipment (PPE) requirements for laboratory handling, making the hazard profile a direct procurement specification parameter.

Safety Handling classification Occupational exposure

Cyclopropyl Ring-Mediated Metabolic Stability Advantage: Class-Level Evidence Supporting Reduced CYP Oxidation vs. Alkyl Analogs

The cyclopropyl substituent, by virtue of its elevated C–H bond dissociation energy (~106 kcal·mol⁻¹ for cyclopropyl C–H bonds vs. ~98 kcal·mol⁻¹ for typical secondary alkyl C–H bonds), reduces susceptibility to hydrogen-atom abstraction by cytochrome P450 enzymes, the rate-limiting step in oxidative metabolism [1]. This principle is validated by the clinical precedent of pitavastatin, where a cyclopropyl ring diverts metabolism away from CYP3A4 toward clinically insignificant CYP2C9-mediated pathways, mitigating drug–drug interaction liability [2]. While direct microsomal stability data for 4-cyclopropyloxan-4-ol have not been published, the class-level inference predicts that the 4-cyclopropyloxan-4-ol scaffold will exhibit greater metabolic stability in human liver microsome (HLM) assays than its 4-methyl or 4-ethyl analogs, which lack this C–H bond strengthening effect. The predicted improvement is consistent with the documented half-life extensions achieved by cyclopropyl incorporation across multiple drug discovery programs [3].

Metabolic stability Cytochrome P450 Half-life optimization

Cyclopropyl Ring as a Conformational Restrictor: Saturated Heterocycle Bioisostere Rationale

The 3-oxabicyclo[4.1.0]heptane (cyclopropylpyran, CPP) system, of which 4-cyclopropyloxan-4-ol is a structural analog, has been demonstrated to act as a bioisostere of morpholine in kinase inhibitor design [1]. Conformational analysis reveals that the CPP moiety adopts a coplanar arrangement favorable for target binding, while the corresponding tetrahydropyran without the fused cyclopropyl ring is energetically disfavored from adopting this bioactive conformation [2]. Specifically, analogs lacking the cyclopropyl constraint lose binding affinity because the THP ring oxygen cannot maintain the crucial hydrogen bond geometry required for kinase hinge-region interactions [3]. Although 4-cyclopropyloxan-4-ol differs from the fused CPP motif in having a pendant rather than fused cyclopropyl ring, the sp³-rich cyclopropyl group still restricts conformational flexibility relative to linear alkyl analogs, as quantified by the compound possessing only one rotatable bond versus two or more for 4-ethyl or 4-propyl analogs .

Conformational restriction Bioisostere Kinase inhibitor design

Synthetic Utility as a Cyclopropane Ring-Opening Precursor vs. Non-Cyclopropyl Analogs

Cyclopropylcarbinyl alcohols are established substrates for Prins cyclization and acid-catalyzed ring-opening reactions that generate polysubstituted tetrahydropyrans with defined stereochemistry [1]. 4-Cyclopropyloxan-4-ol, bearing the cyclopropylcarbinyl alcohol motif, serves as a potential precursor for the stereoselective construction of 2,4,6-trisubstituted tetrahydropyrans, a scaffold prevalent in bioactive polyether natural products [2]. In contrast, 4-methyl, 4-ethyl, or 4-phenyl analogs lack the strained cyclopropyl ring and therefore cannot participate in analogous ring-expansion or Prins-type cascades, limiting their synthetic versatility [3]. The cyclopropanol moiety has been explicitly employed in published methodology to access all-cis-2,4,6-trisubstituted tetrahydropyrans with high diastereoselectivity, representing a synthetic capability that non-cyclopropyl 4-substituted oxan-4-ol derivatives do not offer [4].

Synthetic methodology Cyclopropane ring-opening Tetrahydropyran natural products

Defined Research and Industrial Application Scenarios for 4-Cyclopropyloxan-4-ol Grounded in Quantitative Comparative Evidence


Fragment-Based Lead Generation Requiring Intermediate Lipophilicity with Conformational Restriction

Fragment libraries targeting intracellular protein–protein interaction surfaces demand fragments with balanced LogP (1–3) and low conformational entropy. 4-Cyclopropyloxan-4-ol's calculated LogP of 0.9379 places it at the lower boundary of this window—significantly closer to the drug-like range than 4-methyloxan-4-ol (LogP 0.5478)—while its single rotatable bond minimizes the entropic penalty upon binding . Procurement of this fragment over more lipophilic analogs (e.g., 4-phenyloxan-4-ol, LogP 1.6846) reduces the risk of nonspecific hydrophobic interactions that confound fragment screening hit confirmation.

Lead Optimization Programs Targeting Reduced CYP-Mediated Clearance While Maintaining sp³ Character

In programs where high metabolic clearance has been identified as a key liability, incorporation of cyclopropyl-substituted building blocks is a validated strategy to increase C–H bond dissociation energy and reduce cytochrome P450 oxidation rates . Although direct HLM half-life data for 4-cyclopropyloxan-4-ol are not published, the class-level evidence—anchored by pitavastatin's diversion of metabolism from CYP3A4 to CYP2C9 and the documented 8 kcal·mol⁻¹ C–H BDE advantage [1]—supports prioritizing the cyclopropyl analog over 4-methyl or 4-ethyl variants during procurement for SAR exploration.

Stereoselective Total Synthesis of Polyether Natural Products via Cyclopropane Ring-Opening Cascades

4-Cyclopropyloxan-4-ol provides a direct entry point to cyclopropylcarbinyl alcohol Prins chemistry, enabling the stereoselective assembly of 2,4,6-trisubstituted tetrahydropyrans that constitute the core architecture of ionophore antibiotics and marine polyether toxins . No 4-alkyl-substituted oxan-4-ol analog can participate in this chemistry, making procurement of the cyclopropyl derivative essential for laboratories pursuing cyclopropane-to-tetrahydropyran ring-expansion synthetic strategies [1].

Scalable Intermediate for Kinase Inhibitor Scaffolds Leveraging Morpholine Bioisosterism

The cyclopropylpyran (CPP) scaffold class, to which 4-cyclopropyloxan-4-ol is structurally related, has been shown to function as a morpholine bioisostere in kinase inhibitor design, preserving hinge-region hydrogen-bonding geometry while improving metabolic stability . For medicinal chemistry groups advancing kinase inhibitor leads that require morpholine replacement to address hERG or phospholipidosis liabilities, 4-cyclopropyloxan-4-ol serves as a synthetically tractable precursor for diversification into CPP-containing analogs [1].

Quote Request

Request a Quote for 4-cyclopropyloxan-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.